Pictilisib

Content Navigation

CAS Number

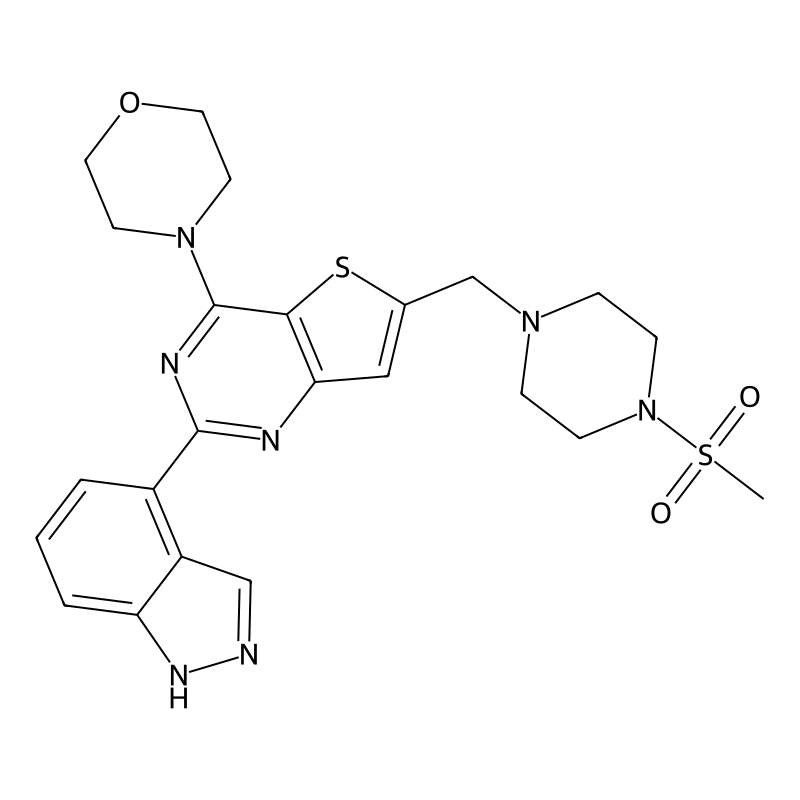

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Pictilisib (CAS 957054-30-7), also known as GDC-0941, is a highly potent, orally bioavailable, pan-class I phosphoinositide 3-kinase (PI3K) inhibitor. It is widely procured as a benchmark tool compound for preclinical oncology and signal transduction research. Unlike earlier-generation PI3K inhibitors that suffer from poor stability or broad off-target kinase activity, Pictilisib demonstrates high biochemical potency against PI3Kα and PI3Kδ (IC50 ~3 nM), with modest selectivity over PI3Kβ and PI3Kγ, and excellent selectivity against class II/IV PI3Ks such as mTOR and DNA-PK [1]. Its well-characterized pharmacokinetic and pharmacodynamic profiles make it a preferred baseline standard for in vivo xenograft models requiring robust, broad-spectrum PI3K pathway suppression[2].

References

- [1] Folkes AJ et al. 'The identification of 2-(1H-indazol-4-yl)-6-(4-methanesulfonyl-piperazin-1-ylmethyl)-4-morpholin-4-yl-thieno[3,2-d]pyrimidine (GDC-0941) as a potent, selective, orally bioavailable inhibitor of class I PI3 kinase for the treatment of cancer.' J Med Chem. 2008, 51(18), 5522-32.

- [2] Ware JA et al. 'Impact of Food and the Proton Pump Inhibitor Rabeprazole on the Pharmacokinetics of GDC-0941 in Healthy Volunteers: Bench to Bedside Investigation of pH-Dependent Solubility.' Mol Pharm. 2013, 10(11), 4074-81.

Substituting Pictilisib with first-generation PI3K inhibitors like LY294002 or wortmannin severely compromises experimental integrity; wortmannin is chemically unstable and rapidly metabolized, while LY294002 requires micromolar dosing that induces significant off-target kinase inhibition [1]. Furthermore, replacing Pictilisib with other clinical-stage pan-PI3K inhibitors, such as Buparlisib (BKM120), introduces critical phenotypic confounding factors. BKM120 exhibits off-target tubulin-binding activity at higher concentrations, causing microtubule depolymerization and G2-M cell cycle arrest independent of PI3K inhibition[2]. Pictilisib does not interfere with microtubule dynamics, ensuring that observed anti-proliferative or apoptotic readouts are strictly driven by PI3K pathway modulation rather than generalized cytoskeletal toxicity [2]. Finally, substituting with isoform-specific inhibitors (e.g., Alpelisib) fails in models where compensatory activation of alternative PI3K isoforms (β, γ, or δ) rescues tumor survival.

References

- [1] Folkes AJ et al. 'The identification of 2-(1H-indazol-4-yl)-6-(4-methanesulfonyl-piperazin-1-ylmethyl)-4-morpholin-4-yl-thieno[3,2-d]pyrimidine (GDC-0941) as a potent, selective, orally bioavailable inhibitor of class I PI3 kinase for the treatment of cancer.' J Med Chem. 2008, 51(18), 5522-32.

- [2] Brachmann SM et al. 'Characterization of the Mechanism of Action of the Pan Class I PI3K Inhibitor NVP-BKM120 across a Broad Range of Concentrations.' Mol Cancer Ther. 2012, 11(8), 1747-57.

Absence of Off-Target Microtubule Toxicity vs. BKM120

A critical differentiator for Pictilisib (GDC-0941) in phenotypic screening is its clean mechanism of action compared to the alternative pan-PI3K inhibitor Buparlisib (BKM120). At concentrations sufficient for complete pathway inhibition (e.g., 10-fold the IC50 for phospho-Akt inhibition), BKM120 directly binds to tubulin, decreasing polymerization kinetics and inducing robust G2-M cell cycle arrest [1]. In direct contrast, Pictilisib exhibits no interference with tubulin polymerization and does not cause off-target mitotic block, even at 5 µM concentrations [1].

| Evidence Dimension | Tubulin polymerization and G2-M arrest induction |

| Target Compound Data | Pictilisib shows no effect on tubulin polymerization kinetics or cell cycle progression at 5 µM. |

| Comparator Or Baseline | BKM120 decreases tubulin polymerization and induces significant G2-M arrest at comparable pathway-inhibiting concentrations. |

| Quantified Difference | Complete absence of off-target mitotic block for Pictilisib vs. significant off-target G2-M accumulation for BKM120. |

| Conditions | In vitro tubulin polymerization assay and cell cycle analysis (A2058 cells) at 10x IC50 concentrations. |

Buyers conducting cell proliferation or apoptosis assays must procure Pictilisib to ensure that cell death readouts are genuinely PI3K-dependent and not artifacts of cytoskeletal poisoning.

Nanomolar Potency and Enhanced Selectivity vs. First-Generation Tools

For researchers transitioning from first-generation tool compounds, Pictilisib offers a massive upgrade in potency and selectivity. Pictilisib inhibits PI3Kα and PI3Kδ with an IC50 of 3 nM [1]. In contrast, the classic tool compound LY294002 requires concentrations in the 1.4 µM range to achieve similar inhibition, representing a >400-fold difference in potency [1]. Furthermore, Pictilisib maintains high selectivity over class IV PI3K-related kinases, with an IC50 of 580 nM for mTOR and 1.23 µM for DNA-PK, minimizing the broad-spectrum kinase inhibition typically seen with micromolar dosing of LY294002 [1].

| Evidence Dimension | Biochemical IC50 for PI3Kα/δ |

| Target Compound Data | Pictilisib (IC50 = 3 nM) |

| Comparator Or Baseline | LY294002 (IC50 ~ 1.4 µM) |

| Quantified Difference | >400-fold higher potency for Pictilisib against primary class I PI3K targets. |

| Conditions | Cell-free recombinant kinase assays. |

Procuring Pictilisib allows for low-nanomolar dosing in cellular assays, drastically reducing the risk of false-positive phenotypic results caused by off-target kinase inhibition.

pH-Dependent in vivo Exposure and Formulation Requirements

Pictilisib is a weak base (pKa 4.2 and 1.5) classified as a BCS Class II compound, meaning its solubility and subsequent systemic absorption are highly dependent on gastric pH [1]. In pharmacokinetic studies, co-administration of Pictilisib with a proton pump inhibitor (PPI) like rabeprazole resulted in a severe reduction in systemic exposure, decreasing the AUC0–∞ by 54% (Geometric Mean Ratio of 0.46) and Cmax by 69% compared to the baseline fasted state [1]. This necessitates strict control over vehicle formulation (commonly utilizing MCT/Tween-80 suspensions) and the avoidance of acid-reducing agents in animal models to ensure reproducible oral bioavailability [1].

| Evidence Dimension | Systemic exposure (AUC0–∞) and Cmax |

| Target Compound Data | Pictilisib co-administered with rabeprazole (PPI) shows a 54% decrease in AUC0–∞. |

| Comparator Or Baseline | Pictilisib in baseline fasted state (normal gastric pH). |

| Quantified Difference | 54% decrease in AUC0–∞ and 69% decrease in Cmax when gastric pH is elevated. |

| Conditions | In vivo pharmacokinetic evaluation with and without pharmacologically induced hypochlorhydria. |

Procurement teams and in vivo pharmacologists must account for this pH-dependent solubility when designing dosing vehicles and selecting co-treatments to prevent unexpected efficacy failures in xenograft models.

Preclinical Xenograft Efficacy Studies

Due to its well-characterized pharmacokinetic profile and oral bioavailability, Pictilisib is the preferred pan-PI3K inhibitor for in vivo tumor models. However, researchers must strictly utilize appropriate formulations (e.g., 0.5% methylcellulose/0.2% Tween-80) and avoid co-administration with acid-reducing agents to maintain reproducible systemic exposure [1].

Clean Phenotypic Screening for PI3K Dependence

In cellular assays measuring apoptosis, cell cycle progression, or proliferation, Pictilisib is superior to BKM120. Its lack of off-target tubulin binding ensures that any observed G1 arrest or cell death is a direct consequence of PI3K pathway suppression, rather than generalized mitotic poisoning[2].

Broad-Spectrum PI3K Pathway Suppression

In tumor models where resistance to isoform-specific inhibitors (such as the PI3Kα-specific Alpelisib) emerges via compensatory activation of PI3Kβ or PI3Kδ, Pictilisib is the ideal procurement choice to achieve complete, pan-class I pathway blockade without resorting to micromolar dosing of poorly selective first-generation tools [3].

References

- [1] Ware JA et al. 'Impact of Food and the Proton Pump Inhibitor Rabeprazole on the Pharmacokinetics of GDC-0941 in Healthy Volunteers: Bench to Bedside Investigation of pH-Dependent Solubility.' Mol Pharm. 2013, 10(11), 4074-81.

- [2] Brachmann SM et al. 'Characterization of the Mechanism of Action of the Pan Class I PI3K Inhibitor NVP-BKM120 across a Broad Range of Concentrations.' Mol Cancer Ther. 2012, 11(8), 1747-57.

- [3] Folkes AJ et al. 'The identification of 2-(1H-indazol-4-yl)-6-(4-methanesulfonyl-piperazin-1-ylmethyl)-4-morpholin-4-yl-thieno[3,2-d]pyrimidine (GDC-0941) as a potent, selective, orally bioavailable inhibitor of class I PI3 kinase for the treatment of cancer.' J Med Chem. 2008, 51(18), 5522-32.

Purity

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

UNII

Pharmacology

KEGG Target based Classification of Drugs

Transferases (EC2)

Phosphotransferase [EC:2.7.1.-]

PIK3C [HSA:5290 5291 5293] [KO:K00922]

Other CAS

Wikipedia

Dates

2: Keegan NM, Gleeson JP, Hennessy BT, Morris PG. PI3K inhibition to overcome endocrine resistance in breast cancer. Expert Opin Investig Drugs. 2018 Jan;27(1):1-15. doi: 10.1080/13543784.2018.1417384. Epub 2018 Jan 6. Review. PubMed PMID: 29252036.

3: Langhans J, Schneele L, Trenkler N, von Bandemer H, Nonnenmacher L, Karpel-Massler G, Siegelin MD, Zhou S, Halatsch ME, Debatin KM, Westhoff MA. The effects of PI3K-mediated signalling on glioblastoma cell behaviour. Oncogenesis. 2017 Nov 29;6(11):398. doi: 10.1038/s41389-017-0004-8. PubMed PMID: 29184057.

4: Yang W, Hosford SR, Traphagen NA, Shee K, Demidenko E, Liu S, Miller TW. Autophagy promotes escape from phosphatidylinositol 3-kinase inhibition in estrogen receptor-positive breast cancer. FASEB J. 2018 Jan 3:fj201700477R. doi: 10.1096/fj.201700477R. [Epub ahead of print] PubMed PMID: 29127189.

5: Soria JC, Adjei AA, Bahleda R, Besse B, Ferte C, Planchard D, Zhou J, Ware J, Morrissey K, Shankar G, Lin W, Schutzman JL, Dy GK, Groen HJM. A phase IB dose-escalation study of the safety and pharmacokinetics of pictilisib in combination with either paclitaxel and carboplatin (with or without bevacizumab) or pemetrexed and cisplatin (with or without bevacizumab) in patients with advanced non-small cell lung cancer. Eur J Cancer. 2017 Nov;86:186-196. doi: 10.1016/j.ejca.2017.08.027. Epub 2017 Oct 6. PubMed PMID: 28992562.

6: Suh KJ, Sung JH, Kim JW, Han SH, Lee HS, Min A, Kang MH, Kim JE, Kim JW, Kim SH, Lee JO, Kim YJ, Lee KW, Kim JH, Bang SM, Im SA, Lee JS. EGFR or HER2 inhibition modulates the tumor microenvironment by suppression of PD-L1 and cytokines release. Oncotarget. 2017 Jul 12;8(38):63901-63910. doi: 10.18632/oncotarget.19194. eCollection 2017 Sep 8. PubMed PMID: 28969039; PubMed Central PMCID: PMC5609971.

7: Chen J, Guo J, Cui X, Dai Y, Tang Z, Qu J, Raj JU, Hu Q, Gou D. The Long Noncoding RNA LnRPT Is Regulated by PDGF-BB and Modulates the Proliferation of Pulmonary Artery Smooth Muscle Cells. Am J Respir Cell Mol Biol. 2018 Feb;58(2):181-193. doi: 10.1165/rcmb.2017-0111OC. PubMed PMID: 28915060.

8: Zeng SX, Zhu Y, Ma AH, Yu W, Zhang H, Lin TY, Shi W, Tepper CG, Henderson PT, Airhart S, Guo JM, Xu CL, deVere White RW, Pan CX. The Phosphatidylinositol 3-Kinase Pathway as a Potential Therapeutic Target in Bladder Cancer. Clin Cancer Res. 2017 Nov 1;23(21):6580-6591. doi: 10.1158/1078-0432.CCR-17-0033. Epub 2017 Aug 14. PubMed PMID: 28808038; PubMed Central PMCID: PMC5668181.

9: Leong S, Moss RA, Bowles DW, Ware JA, Zhou J, Spoerke JM, Lackner MR, Shankar G, Schutzman JL, van der Noll R, Voest EE, Schellens JHM. A Phase I Dose-Escalation Study of the Safety and Pharmacokinetics of Pictilisib in Combination with Erlotinib in Patients with Advanced Solid Tumors. Oncologist. 2017 Dec;22(12):1491-1499. doi: 10.1634/theoncologist.2017-0090. Epub 2017 Aug 10. PubMed PMID: 28798270; PubMed Central PMCID: PMC5728021.

10: Lu T, Fraczkiewicz G, Salphati L, Budha N, Dalziel G, Smelick GS, Morrissey KM, Davis JD, Jin JY, Ware JA. Combining "Bottom-up" and "Top-down" Approaches to Assess the Impact of Food and Gastric pH on Pictilisib (GDC-0941) Pharmacokinetics. CPT Pharmacometrics Syst Pharmacol. 2017 Nov;6(11):747-755. doi: 10.1002/psp4.12228. Epub 2017 Oct 17. PubMed PMID: 28748626; PubMed Central PMCID: PMC5702897.

11: Nathan MR, Schmid P. A Review of Fulvestrant in Breast Cancer. Oncol Ther. 2017;5(1):17-29. doi: 10.1007/s40487-017-0046-2. Epub 2017 May 8. Review. PubMed PMID: 28680952; PubMed Central PMCID: PMC5488136.

12: Dogan T, Gnad F, Chan J, Phu L, Young A, Chen MJ, Doll S, Stokes MP, Belvin M, Friedman LS, Kirkpatrick DS, Hoeflich KP, Hatzivassiliou G. Role of the E3 ubiquitin ligase RNF157 as a novel downstream effector linking PI3K and MAPK signaling pathways to the cell cycle. J Biol Chem. 2017 Sep 1;292(35):14311-14324. doi: 10.1074/jbc.M117.792754. Epub 2017 Jun 27. PubMed PMID: 28655764; PubMed Central PMCID: PMC5582827.

13: Zheng X, Goodwin AF, Tian H, Jheon AH, Klein OD. Ras Signaling Regulates Stem Cells and Amelogenesis in the Mouse Incisor. J Dent Res. 2017 Nov;96(12):1438-1444. doi: 10.1177/0022034517717255. Epub 2017 Jun 23. PubMed PMID: 28644741; PubMed Central PMCID: PMC5652855.

14: Rewcastle GW, Kolekar S, Buchanan CM, Gamage SA, Giddens AC, Tsang KY, Kendall JD, Singh R, Lee WJ, Smith GC, Han W, Matthews DJ, Denny WA, Shepherd PR, Jamieson SMF. Biological characterization of SN32976, a selective inhibitor of PI3K and mTOR with preferential activity to PI3Kα, in comparison to established pan PI3K inhibitors. Oncotarget. 2017 Jul 18;8(29):47725-47740. doi: 10.18632/oncotarget.17730. PubMed PMID: 28537878; PubMed Central PMCID: PMC5564600.

15: Zhan M, Deng Y, Zhao L, Yan G, Wang F, Tian Y, Zhang L, Jiang H, Chen Y. Design, Synthesis, and Biological Evaluation of Dimorpholine Substituted Thienopyrimidines as Potential Class I PI3K/mTOR Dual Inhibitors. J Med Chem. 2017 May 11;60(9):4023-4035. doi: 10.1021/acs.jmedchem.7b00357. Epub 2017 Apr 24. PubMed PMID: 28409639.

16: Masson GR, Maslen SL, Williams RL. Analysis of phosphoinositide 3-kinase inhibitors by bottom-up electron-transfer dissociation hydrogen/deuterium exchange mass spectrometry. Biochem J. 2017 May 16;474(11):1867-1877. doi: 10.1042/BCJ20170127. PubMed PMID: 28381646; PubMed Central PMCID: PMC5544108.

17: Wang Y, Li J, Chen JJ, Gao X, Huang Z, Shen Q. Multifunctional Nanoparticles Loading with Docetaxel and GDC0941 for Reversing Multidrug Resistance Mediated by PI3K/Akt Signal Pathway. Mol Pharm. 2017 Apr 3;14(4):1120-1132. doi: 10.1021/acs.molpharmaceut.6b01045. Epub 2017 Mar 22. PubMed PMID: 28291364.

18: Shi F, Guo H, Zhang R, Liu H, Wu L, Wu Q, Liu J, Liu T, Zhang Q. The PI3K inhibitor GDC-0941 enhances radiosensitization and reduces chemoresistance to temozolomide in GBM cell lines. Neuroscience. 2017 Mar 27;346:298-308. doi: 10.1016/j.neuroscience.2017.01.032. Epub 2017 Jan 29. PubMed PMID: 28147244.

19: Packer LM, Geng X, Bonazzi VF, Ju RJ, Mahon CE, Cummings MC, Stephenson SA, Pollock PM. PI3K Inhibitors Synergize with FGFR Inhibitors to Enhance Antitumor Responses in FGFR2(mutant) Endometrial Cancers. Mol Cancer Ther. 2017 Apr;16(4):637-648. doi: 10.1158/1535-7163.MCT-16-0415. Epub 2017 Jan 23. PubMed PMID: 28119489.

20: Soler A, Figueiredo AM, Castel P, Martin L, Monelli E, Angulo-Urarte A, Milà-Guasch M, Viñals F, Baselga J, Casanovas O, Graupera M. Therapeutic Benefit of Selective Inhibition of p110α PI3-Kinase in Pancreatic Neuroendocrine Tumors. Clin Cancer Res. 2016 Dec 1;22(23):5805-5817. Epub 2016 May 25. PubMed PMID: 27225693; PubMed Central PMCID: PMC5338478.

Explore Compound Types